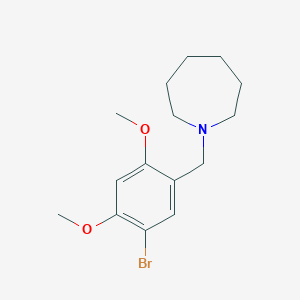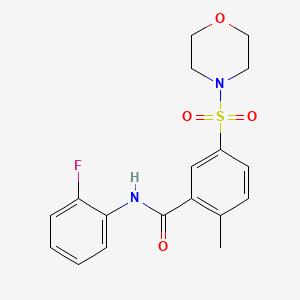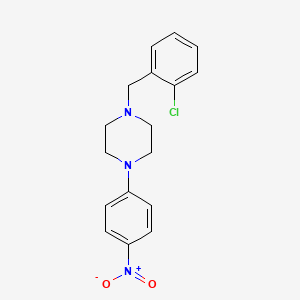![molecular formula C18H19ClN2O5S B4897530 N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4897530.png)
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
Wirkmechanismus
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide activates AMPK by binding to the γ subunit of the kinase. This leads to allosteric activation of the kinase and subsequent phosphorylation of downstream targets, including acetyl-CoA carboxylase and glucose transporter 4. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It has also been shown to increase fatty acid oxidation in skeletal muscle and liver, leading to decreased lipid accumulation. This compound has also been shown to increase mitochondrial biogenesis, leading to increased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell-based assays. It has also been shown to have a high degree of specificity for AMPK, which reduces the risk of off-target effects. However, this compound has some limitations. It has been shown to have poor solubility in water, which makes it difficult to use in in vivo studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide. One direction is to investigate its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects in various cancer cell lines, and further studies could investigate its potential use in animal models of cancer. Another direction is to investigate its potential use in the treatment of metabolic diseases, such as diabetes and obesity. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential use in the treatment of these diseases. Finally, further studies could investigate the mechanism of action of this compound and identify potential new targets for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to activate AMPK, a key regulator of cellular metabolism, which plays a crucial role in the maintenance of energy homeostasis. This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential use in the treatment of diabetes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c19-14-1-3-15(4-2-14)20-27(23,24)17-7-5-16(6-8-17)26-13-18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCNBRAXQYXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)
![4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)


![4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)